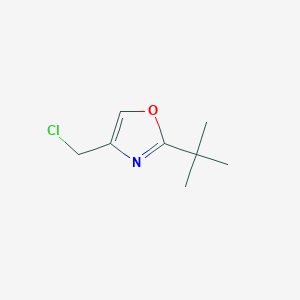

2-Tert-butyl-4-(chloromethyl)-1,3-oxazole

Descripción

BenchChem offers high-quality 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-tert-butyl-4-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIGYIRQBGPJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CO1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623151 | |

| Record name | 2-tert-Butyl-4-(chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198075-82-0 | |

| Record name | 2-tert-Butyl-4-(chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-4-(chloromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Development of 1,3 Oxazole Chemistry

The exploration of 1,3-oxazole chemistry spans over a century, marked by the development of seminal synthetic methods that opened the door to this class of compounds. The initial foray into this field began in 1876 with the synthesis of 2-methyloxazole. tandfonline.com A significant early milestone was the Fischer oxazole (B20620) synthesis, discovered by Emil Fischer in 1896, which provided a route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. wikipedia.org

The chemistry of oxazoles gained considerable prominence during World War II as part of the intensive research effort surrounding penicillin, which was initially thought to contain an oxazole ring. tandfonline.com Although this was later proven incorrect, the research spurred a deeper investigation into the synthesis and reactivity of the oxazole nucleus. The parent, unsubstituted 1,3-oxazole was first prepared in 1947. nih.gov

Over the decades, several named reactions have become pillars of oxazole synthesis. The Robinson-Gabriel synthesis, involving the cyclodehydration of 2-acylamino-ketones, remains a classic and widely used method. pharmaguideline.com Another key development was the Van Leusen oxazole synthesis, first described in 1972, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes to form the oxazole ring, a method noted for its versatility and mild conditions. nih.govmdpi.com These and other methods have collectively established a robust toolbox for chemists, allowing for the construction of a vast array of substituted oxazoles for diverse research applications. thepharmajournal.com

Table 1: Key Milestones in 1,3-Oxazole Chemistry

| Year | Milestone | Description |

|---|---|---|

| 1876 | First Synthesis of a Derivative | The first substituted oxazole, 2-methyloxazole, was synthesized. tandfonline.com |

| 1896 | Fischer Oxazole Synthesis | Emil Fischer develops a method to produce 2,5-disubstituted oxazoles. wikipedia.org |

| 1940s | Penicillin Research | Oxazole chemistry gains significant attention during WWII due to its proposed (though incorrect) presence in penicillin. tandfonline.com |

| 1947 | Parent Oxazole Synthesis | The unsubstituted 1,3-oxazole parent compound is first prepared. nih.gov |

Fundamental Structural Features and Aromaticity of the 1,3 Oxazole Ring System

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3. tandfonline.com The ring is planar, and all constituent atoms (three carbon, one nitrogen, one oxygen) are sp² hybridized. tandfonline.com Each atom contributes a p-orbital perpendicular to the plane of the ring, which participates in a delocalized π-electron system.

This system contains a total of six π-electrons: one from each of the three carbon atoms, one from the pyridine-type nitrogen, and two from the furan-type oxygen's lone pair. tandfonline.comchemicalforums.com This adherence to Hückel's rule (4n+2 π-electrons, where n=1) confers aromaticity upon the 1,3-oxazole ring. tandfonline.comchemicalforums.com However, the high electronegativity of the oxygen atom leads to a less effective delocalization of the π-electrons compared to other azoles, such as thiazole (B1198619), resulting in a lower degree of aromaticity. tandfonline.comwikipedia.orgtaylorandfrancis.com Despite this, the ring is thermally stable. tandfonline.com

Oxazole (B20620) is a weakly basic compound, with the conjugate acid having a pKa of 0.8, making it significantly less basic than imidazole (B134444) (pKa = 7). wikipedia.org This is due to the lone pair on the sp² hybridized nitrogen atom residing in an orbital within the plane of the ring, not contributing to the aromatic sextet. chemicalforums.com

The structural features of oxazoles give rise to characteristic spectroscopic signatures. In ¹H NMR spectra, the protons of the parent ring typically resonate between 7.00 and 8.00 ppm. thepharmajournal.com In infrared (IR) spectroscopy, oxazoles exhibit characteristic absorbances for ring stretching and breathing modes. thepharmajournal.com

Table 2: Fundamental Properties of the 1,3-Oxazole Ring

| Property | Description |

|---|---|

| Molecular Formula | C₃H₃NO wikipedia.org |

| Molar Mass | 69.06 g/mol wikipedia.org |

| Hybridization | All ring atoms are sp² hybridized. tandfonline.com |

| Aromaticity | Aromatic, with 6 delocalized π-electrons. tandfonline.com |

| Basicity (pKa) | 0.8 (for the conjugate acid). wikipedia.org |

Overview of Substitution Patterns and Their Influence on Research Trajectories in 1,3 Oxazoles

Strategic Approaches for Constructing the 1,3-Oxazole Ring System.

The construction of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. These methods can be broadly categorized into cyclodehydration reactions, which involve the formation of the ring through the elimination of a water molecule from an acyclic precursor, and cycloaddition strategies, which form the ring by combining two fragments.

Cyclodehydration Reactions in 1,3-Oxazole Formation.

Cyclodehydration reactions are among the most traditional and widely used methods for synthesizing oxazoles. These reactions typically start with a linear precursor that already contains all the necessary atoms for the ring and form the heterocyclic system by intramolecular condensation with the removal of water, often under acidic conditions.

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from 2-acylamino ketones. wikipedia.org The reaction proceeds via an intramolecular cyclodehydration, typically catalyzed by a dehydrating agent like sulfuric acid, phosphorus pentoxide, or trifluoromethanesulfonic acid. wikipedia.orgacs.org

The mechanism involves the initial protonation of the ketone carbonyl group, which enhances its electrophilicity. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate, a dihydrooxazolol. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring. acs.org This method is highly versatile, allowing for the synthesis of a wide range of 2,4,5-trisubstituted oxazoles. nih.govacs.org For the synthesis of a 2,4-disubstituted analog like 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole, a corresponding 2-acylamino ketone precursor would be required.

A one-pot variation combining a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration has been developed, further expanding the utility of this reaction. acs.org This approach uses an oxazolone (B7731731) template, which first reacts with an aromatic substrate in a Friedel-Crafts reaction to generate the 2-acylamino ketone in situ, followed by acid-catalyzed cyclodehydration to yield the oxazole. acs.org

Table 1: Examples of Robinson-Gabriel Synthesis Conditions

| Precursor Type | Cyclodehydrating Agent | Product Type |

| 2-Acylamino ketone | Sulfuric Acid (H₂SO₄) | 2,4,5-Trisubstituted oxazole |

| Ugi-adduct | Sulfuric Acid (H₂SO₄) | 2,4,5-Trisubstituted oxazole |

| Oxazolone + Aromatic | Aluminum Chloride (AlCl₃) then Triflic Acid (TfOH) | 2,4,5-Trisubstituted oxazole |

This table illustrates various precursors and reagents used in Robinson-Gabriel and related one-pot syntheses.

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgresearchgate.net The reactants are typically aromatic, leading to 2,5-diaryloxazoles. wikipedia.org

The mechanism begins with the reaction of the cyanohydrin with HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde. An intramolecular SN2 attack, followed by the loss of water, yields a chloro-oxazoline intermediate. The final step is the elimination of HCl to afford the aromatic 2,5-disubstituted oxazole. wikipedia.org While this method is historically significant and effective for 2,5-disubstituted patterns, its direct application to synthesize a 2,4-disubstituted oxazole like the target compound is not straightforward. wikipedia.org

Table 2: Reactants in Fischer Oxazole Synthesis

| Cyanohydrin Source | Aldehyde | Resulting Substitution Pattern |

| Aromatic Aldehyde | Aromatic Aldehyde | 2,5-Diaryl |

| Benzaldehyde (B42025) | 4-Bromobenzaldehyde | 2-Phenyl-5-(4-bromophenyl) |

| Mandelic acid nitrile | Benzaldehyde | 2,5-Diphenyl |

This table shows typical aromatic reactants leading to 2,5-disubstituted oxazoles via the Fischer Synthesis.

[3+2] Cycloaddition Strategies: The Van Leusen Oxazole Synthesis.mdpi.comnih.gov

[3+2] cycloaddition reactions represent a modern and highly efficient approach to five-membered heterocycles. The Van Leusen oxazole synthesis is a prime example, offering a mild and versatile route to the oxazole ring.

The Van Leusen oxazole synthesis, first reported in 1972, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a C2N1 "3-atom synthon". mdpi.comnih.gov The reaction is a [3+2] cycloaddition between an aldehyde and TosMIC, typically carried out under basic conditions (e.g., using potassium carbonate). mdpi.com

The mechanism starts with the deprotonation of the active methylene group of TosMIC by the base. The resulting anion then attacks the carbonyl carbon of the aldehyde. The subsequent steps involve an intramolecular cyclization where the newly formed hydroxyl group attacks the isocyanide carbon, forming an oxazoline (B21484) intermediate. The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the final oxazole product. organic-chemistry.orgwikipedia.org This method is particularly effective for producing 5-substituted oxazoles from aldehydes. mdpi.comnih.gov

The Van Leusen oxazole synthesis has seen significant advancements, broadening its substrate scope and applicability. nih.gov Originally developed for 5-substituted oxazoles, modifications now allow for the synthesis of 4,5-disubstituted derivatives. mdpi.comnih.gov A notable development is a one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid as the solvent. mdpi.com This method offers high yields and a broad substrate scope, with the ionic liquid being recyclable. mdpi.com

The reaction has been successfully applied to a wide variety of aldehydes, including aromatic aldehydes with both electron-donating and electron-withdrawing groups, α,β-unsaturated aldehydes, and heterocyclic aldehydes. mdpi.comnih.gov Microwave-assisted Van Leusen reactions have also been reported, offering higher efficiency and yields. nih.gov These advancements make the Van Leusen synthesis a highly adaptable tool for creating complex oxazole derivatives, potentially including analogs of 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole by selecting appropriate aldehyde and halide starting materials. mdpi.com

Table 3: Scope of the Van Leusen Oxazole Synthesis

| Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 (optional) | Product Substitution |

| Aromatic/Heterocyclic Aldehyde | TosMIC | - | 5-Substituted Oxazole |

| α,β-Unsaturated Aldehyde | TosMIC | - | 5-Vinyl-Substituted Oxazole |

| Aldehyde | TosMIC | Aliphatic Halide | 4,5-Disubstituted Oxazole |

| 3-Formylphenylboronic ester | TosMIC | - | 5-(3-Boronic ester-phenyl)oxazole |

This table summarizes the versatility and substrate scope of the Van Leusen reaction for preparing variously substituted oxazoles.

Metal-Catalyzed Coupling and Cyclization Reactions.

Metal-catalyzed reactions offer powerful and versatile strategies for the formation of the oxazole ring, providing access to a wide array of substituted derivatives through various bond-forming processes.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in oxazole formation is well-documented. These methods often involve cross-coupling reactions or direct arylation to construct the substituted oxazole core.

A notable strategy involves the palladium-catalyzed cross-coupling of organometallic reagents with halogenated oxazole precursors. For instance, the synthesis of 2,4-disubstituted oxazoles can be achieved using a novel building block, 4-bromomethyl-2-chlorooxazole. This approach allows for selective coupling at either the C4 or C2 position. Stille and Suzuki coupling reactions have been successfully employed, with the 4-bromomethyl position showing selectivity in initial reactions. Subsequent coupling at the 2-chloro position can then be performed to yield diversely substituted oxazoles. researchgate.net

Another powerful palladium-catalyzed method is the direct arylation of 4-substituted oxazoles with aryl bromides. This reaction, often performed in the presence of a copper co-catalyst, provides a straightforward route to 2,4-disubstituted oxazoles. ijpsonline.comtandfonline.com Furthermore, a palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. This process is believed to proceed through a cascade formation of C-N and C-O bonds, utilizing water as the source of the oxygen atom. nih.gov

The trifluoromethyl group is of significant interest in medicinal chemistry, and palladium-catalyzed methods have been developed for the trifluoromethylation of aryl chlorides. nih.gov These conditions are mild and tolerate a wide range of functional groups, suggesting their potential applicability to the synthesis of trifluoromethyl-substituted oxazole derivatives. nih.gov

| Reaction Type | Catalyst/Reagents | Substrates | Products | Key Features |

| Suzuki Coupling | PdCl2(PPh3)2 | 4-bromomethyl-2-chlorooxazole, Arylboronic acids | 4-Arylmethyl-2-chlorooxazoles | Selective coupling at the C4 position. researchgate.net |

| Stille Coupling | Pd catalyst | 4-bromomethyl-2-chlorooxazole, Organostannanes | 4-Substituted-2-chlorooxazoles | Good to excellent yields for C4 substitution. researchgate.net |

| Direct Arylation | Pd(PPh3)4 / CuI / KOH | 4-Substituted oxazole, Aryl bromide | 2,4-Disubstituted oxazoles | Efficient C-H functionalization. ijpsonline.comtandfonline.com |

| Oxidative Cyclization | Pd catalyst / Cu mediator | Not specified | Trisubstituted oxazoles | Cascade C-N and C-O bond formation. nih.gov |

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of oxazole derivatives. These methods often involve cyclization or coupling reactions.

One approach involves the copper-catalyzed synthesis of 2,5-disubstituted oxazoles from 1-alkynes and acyl azides through a mild oxidative cyclization. tandfonline.com Another method utilizes a copper catalyst for the synthesis of 2-phenyl-4,5-substituted oxazoles in a two-step process starting from an oxazolone template. ijpsonline.com

Copper(II) triflate has been used as a catalyst for the reaction of diazoketones with amides to produce 2,4-disubstituted oxazole derivatives. tandfonline.com Furthermore, a copper(II) complex immobilized on magnetic nanoparticles has been developed as a recyclable catalyst for the synthesis of oxazoles through the condensation of benzamide (B126) with 2-bromoacetophenone (B140003) derivatives. jsynthchem.com This heterogeneous system offers advantages in terms of catalyst recovery and reuse. jsynthchem.com

| Reaction Type | Catalyst/Reagents | Substrates | Products | Key Features |

| Oxidative Cyclization | Copper catalyst | 1-Alkynes, Acyl azides | 2,5-Disubstituted oxazoles | Mild reaction conditions. tandfonline.com |

| Two-Step Synthesis | Copper catalyst | 4-bis(methylthio)methylene-2-phenyloxazole-5-one | 2-Phenyl-4,5-substituted oxazoles | Utilizes an oxazolone template. ijpsonline.com |

| Condensation | Copper(II) triflate | Diazoketones, Amides | 2,4-Disubstituted oxazoles | Efficient synthesis of 2,4-disubstituted derivatives. tandfonline.com |

| Heterogeneous Catalysis | Fe3O4@SiO2-Bipyridine-CuCl2 | Benzamide, 2-Bromoacetophenone derivatives | Oxazole derivatives | Recyclable magnetic nanoparticle catalyst. jsynthchem.com |

Nickel catalysis has emerged as a powerful tool for the synthesis of oxazoles, particularly through cross-coupling reactions. A notable method involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents to afford 2-substituted oxazoles. This strategy can be extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org

Nickel catalysts are also effective in Suzuki-Miyaura coupling reactions. For example, the reaction of a carboxylic acid, an amino acid, and a dehydrating condensing agent in the presence of a nickel catalyst with boronic acids can produce 2,4,5-trisubstituted oxazoles in excellent yields. ijpsonline.comtandfonline.com Additionally, nickel-catalyzed coupling of azoles with aromatic nitriles has been reported, expanding the range of electrophiles for C-H arylation. nih.gov

| Reaction Type | Catalyst/Reagents | Substrates | Products | Key Features |

| C-S Activation Cross-Coupling | Nickel catalyst | 2-Methylthio-oxazole, Organozinc reagents | 2-Substituted and 2,5-disubstituted oxazoles | Provides a direct route to substituted oxazoles. nih.govacs.org |

| Suzuki-Miyaura Coupling | Nickel catalyst | Carboxylic acid, Amino acid, Boronic acid | 2,4,5-Trisubstituted oxazoles | One-pot synthesis with excellent yields. ijpsonline.comtandfonline.com |

| C-H Arylation | Nickel catalyst / BPh3 | Oxazoles, Aromatic nitriles | Arylated oxazoles | Expands the scope of electrophiles for direct arylation. nih.gov |

Iron-based catalysts offer a more sustainable and economical approach to oxazole synthesis. A significant development in this area is the use of iron oxide magnetic nanoparticles (Fe3O4 MNPs) as a catalyst. These nanoparticles facilitate the synthesis of 1,3-oxazole derivatives under mild conditions. researchgate.netijpsonline.com The magnetic nature of the catalyst allows for easy separation and recycling, contributing to the green credentials of the process. researchgate.net

| Reaction Type | Catalyst | Substrates | Products | Key Features |

| Condensation | Fe3O4 Magnetic Nanoparticles | α-Bromoketone, Amide derivatives | 1,3-Oxazole derivatives | Magnetically recoverable and reusable catalyst, mild reaction conditions. researchgate.netijpsonline.com |

Rhodium catalysts have proven to be highly effective in the synthesis of oxazole derivatives through various reaction pathways, including annulation and carbene-mediated transformations.

An efficient synthesis of 2,5-diaryloxazole derivatives has been achieved via a rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes. rsc.org This method proceeds in good to excellent yields and has been applied to the concise synthesis of natural products. rsc.org The key intermediate in this transformation is believed to be a Rh(II)-azavinylcarbene. rsc.org

Rhodium carbene routes also provide access to substituted oxazoles. The reaction of α-diazo-β-keto-carboxylates and -phosphonates with arenecarboxamides, catalyzed by dirhodium tetraacetate, yields 2-aryloxazole-4-carboxylates and 4-phosphonates. nih.govnih.gov Interestingly, changing the catalyst to dirhodium tetrakis(heptafluorobutyramide) results in a dramatic shift in regioselectivity, affording oxazole-5-carboxylates and 5-phosphonates. nih.govnih.gov

| Reaction Type | Catalyst | Substrates | Products | Key Features |

| Annulation | Rhodium catalyst | 1,2,3-Triazoles, Aldehydes | 2,5-Diaryloxazole derivatives | Good to excellent yields, application in natural product synthesis. rsc.org |

| Carbene N-H Insertion/Cyclodehydration | Dirhodium tetraacetate | α-Diazo-β-keto-carboxylates/-phosphonates, Arenecarboxamides | 2-Aryloxazole-4-carboxylates/-phosphonates | Regioselective formation of 4-substituted oxazoles. nih.govnih.gov |

| Carbene Cycloaddition | Dirhodium tetrakis(heptafluorobutyramide) | α-Diazo-β-keto-carboxylates/-phosphonates, Arenecarboxamides | Oxazole-5-carboxylates/-phosphonates | Catalyst-controlled regioselectivity for 5-substituted oxazoles. nih.govnih.gov |

Oxidative Cycloaddition Reactions and Hypervalent Iodine Species.

Hypervalent iodine (HVI) reagents have gained prominence as powerful oxidants for mediating a variety of transformations, including the synthesis of oxazoles. These reagents offer a metal-free alternative for oxidative cyclization reactions. thieme-connect.comnsf.govumn.edu

The synthesis of oxazole derivatives can be achieved through the HVI-mediated oxidative cycloaddition of various substrates. thieme-connect.comnsf.govumn.edu For example, the intramolecular oxidative cyclization of N-styrylbenzamides using in situ generated PhI(OTf)2 affords 2,5-disubstituted oxazoles in high yields and remarkably short reaction times. researchgate.net This represents a metal-free oxidative C-O bond-forming reaction. researchgate.net

HVI species can act as activating reagents for substrates and, in some cases, as heteroatom donors. thieme-connect.comnsf.govumn.edu Both chemical and electrochemical methods can be employed to generate the active HVI species in situ. thieme-connect.comnsf.govumn.edu The reaction of HVI reagents with aldoximes can generate nitrile oxides, which then undergo [3+2] cycloaddition reactions with alkynes to form isoxazoles, a related five-membered heterocycle. researchgate.netmdpi.com This highlights the versatility of HVI reagents in heterocyclic synthesis.

| Reagent Type | Substrates | Products | Key Features |

| Hypervalent Iodine(III) | N-Styrylbenzamides | 2,5-Disubstituted oxazoles | Metal-free, rapid oxidative C-O bond formation. researchgate.net |

| Hypervalent Iodine(III) | Alkyne- or alkene-tethered aldoximes | Polycyclic isoxazole (B147169) derivatives | Catalytic intramolecular oxidative cycloaddition. mdpi.com |

Ring-Transforming Reactions of Azirines into Oxazoles

The transformation of 2H-azirines into oxazoles represents a powerful strategy for synthesizing this heterocyclic system, often proceeding through highly reactive intermediates. These reactions can be initiated thermally, photochemically, or under basic conditions, each offering distinct mechanistic pathways.

One significant pathway involves the base-induced transformation of 2-acyl-3-alkyl-2H-azirines. researchgate.netorganic-chemistry.org This reaction is believed to proceed through a deprotonation-initiated mechanism, leading to the formation of a ketenimine intermediate. researchgate.net This intermediate then undergoes cyclization to form the oxazole ring. This method is of considerable synthetic importance for generating substituted oxazoles from appropriately functionalized azirine precursors. researchgate.net

Photochemical rearrangements also provide a versatile route from azirines to oxazoles. Irradiation of 2-hydroxymethyl-3-phenyl-2H-azirine, for instance, leads to the formation of 2-phenyl-3-oxazoline, which can be subsequently oxidized to the corresponding 2-phenyloxazole. This process is rationalized by the initial formation of a nitrile ylide intermediate, which undergoes intramolecular cyclization. Similarly, photoredox catalysis can facilitate the [3+2] cycloaddition of 2H-azirines with aldehydes, followed by oxidative aromatization to yield 2,4,5-trisubstituted oxazoles. thieme-connect.com This one-pot procedure is valuable for creating a diverse range of oxazole derivatives. thieme-connect.com

Furthermore, the isomerization of isoxazoles can lead to the formation of 2-carbonyl-2H-azirines, which can then rearrange to oxazoles. chemrxiv.orgresearchgate.net This transformation highlights the intricate relationship between these three- and five-membered heterocyclic systems and provides an alternative entry point to the oxazole scaffold. The specific outcome of these rearrangements can sometimes be influenced by the wavelength of light used, offering a degree of control over the product distribution. acs.org

| Starting Material | Reaction Conditions | Intermediate | Product | Reference(s) |

| 2-Acyl-3-alkyl-2H-azirine | Base | Ketenimine | Substituted Oxazole | researchgate.netorganic-chemistry.org |

| 2-Hydroxymethyl-3-phenyl-2H-azirine | Photochemical Irradiation | Nitrile Ylide | 2-Phenyloxazole (after oxidation) | |

| 2H-Azirine and Aldehyde | Photoredox Catalysis, DDQ | Azirine Radical | 2,4,5-Trisubstituted Oxazole | thieme-connect.com |

| Isoxazole | Photochemical Isomerization | 2-Carbonyl-2H-azirine | Oxazole | chemrxiv.orgresearchgate.net |

Multicomponent Reactions for Diverse Oxazole Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecular architectures, including diverse oxazole scaffolds. researchgate.net These reactions, by combining three or more reactants in a single synthetic operation, offer significant advantages in terms of step economy and the generation of molecular diversity. researchgate.net

A prominent example is the van Leusen oxazole synthesis, which is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 "3-atom synthon". nih.gov The process involves the initial addition of deprotonated TosMIC to an aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to afford the oxazole ring. nih.gov This methodology has been adapted for the synthesis of 4,5-disubstituted oxazoles by using aliphatic halides in conjunction with aldehydes and TosMIC, often facilitated by the use of ionic liquids. organic-chemistry.org

Furthermore, three-component reactions involving 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis provide access to a wide array of substituted oxazoles. organic-chemistry.org This approach highlights the versatility of azirines as building blocks in MCRs. Another notable MCR involves the reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles, induced by visible light, to construct complex 2,4,5-trisubstituted oxazoles. researchgate.net

The Ugi four-component reaction (Ugi-4CR) and related isocyanide-based MCRs also represent a cornerstone in the synthesis of heterocyclic compounds and have been instrumental in accessing various drug-like scaffolds, including those based on the oxazole core.

| Reaction Name/Type | Reactants | Key Features | Product | Reference(s) |

| van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition, base-mediated | 5-Substituted Oxazole | ijpsonline.comnih.gov |

| Modified van Leusen Synthesis | Aldehyde, TosMIC, Aliphatic Halide | One-pot, often in ionic liquids | 4,5-Disubstituted Oxazole | organic-chemistry.org |

| Photoredox-Catalyzed Three-Component Reaction | 2H-azirine, Alkynyl bromide, Molecular oxygen | Visible-light mediated, room temperature | Substituted Oxazole | organic-chemistry.org |

| Visible-Light Induced Three-Component Reaction | Iodonium-phosphonium hybrid ylide, Carboxylic acid, Nitrile | Photo-generated carbene trigger | 2,4,5-Trisubstituted Oxazole | researchgate.net |

Regioselective Introduction of the Chloromethyl Moiety at the 4-Position of 1,3-Oxazoles

The introduction of a chloromethyl group at the C4 position of the 1,3-oxazole ring is a key step in the synthesis of the target compound. This can be achieved through strategies that either build the ring with the chloromethyl precursor already in place or by direct halogenation of a pre-formed oxazole derivative.

A highly regioselective method for the formation of 4-chloromethyl-1,3-oxazoles involves the reaction of 1,3-oxazole N-oxide/HCl salts with phosphorus oxychloride (POCl3). researchgate.net This deoxygenation-chlorination reaction provides a facile route to the desired products, which can often be isolated by direct precipitation. researchgate.net The high regioselectivity is a key advantage of this method.

Another approach involves the synthesis of oxazoles from precursors that already contain a latent or protected form of the chloromethyl group. For example, the reaction of 2-chloromethyl-3-phenyl-2H-azirine, which can be prepared from 2-hydroxymethyl-3-phenyl-2H-azirine, undergoes an unexpected photochemical rearrangement to produce an azabutadiene. While this specific reaction does not directly yield the desired oxazole, it demonstrates the use of a chloromethyl-substituted azirine precursor. A more direct route would involve the cyclization of a precursor that positions the chloromethyl group at the appropriate carbon of the nascent oxazole ring.

Direct halogenation of the oxazole ring can also be employed to introduce the chloro substituent. N-halosuccinimides (NCS, NBS, NIS) are versatile and convenient reagents for the halogenation of various heterocyclic systems. elsevierpure.com For instance, the C4-halogenation of 3,5-diarylisoxazoles has been successfully achieved using N-halosuccinimides in acetic acid. elsevierpure.com This suggests that similar conditions could be applied to oxazole substrates, potentially with the use of an acid catalyst to enhance the reaction efficiency depending on the electronic nature of the oxazole substituents. elsevierpure.com The reactivity of N-halosuccinimides stems from the lability of the N-X bond, allowing for electrophilic halogenation. researchgate.net

The Vilsmeier-Haack reaction, while typically used for formylation, can also be adapted for chlorination under certain conditions, providing another potential avenue for the introduction of the chloromethyl group, often via a formyl intermediate that is subsequently reduced and chlorinated.

| Method | Reagents | Key Features | Product | Reference(s) |

| Deoxygenation-Chlorination | 1,3-Oxazole N-oxide/HCl salt, POCl3 | High regioselectivity, direct precipitation of product | 4-Chloromethyl-1,3-oxazole | researchgate.net |

| Electrophilic Halogenation | Oxazole precursor, N-Chlorosuccinimide (NCS) | Mild conditions, potential need for acid catalysis | 4-Chloro-1,3-oxazole derivative | elsevierpure.comresearchgate.net |

Methodologies for Introducing the Tert-butyl Group onto the 1,3-Oxazole Scaffold

The introduction of a tert-butyl group at the C2 position of the oxazole ring is a crucial step in the synthesis of 2-tert-butyl-4-(chloromethyl)-1,3-oxazole. This can be accomplished either by incorporating the tert-butyl moiety into one of the starting materials before ring formation or by post-synthetic modification of the oxazole core.

A common and direct approach is to use a starting material that already contains the tert-butyl group. For example, in the synthesis of 2H-azirine-2,2-dicarboxylic acids, a tert-butyl-substituted isoxazole was used as a precursor. nih.gov Although this specific isoxazole did not isomerize under standard conditions due to steric hindrance, it highlights the strategy of using tert-butyl-containing building blocks. nih.gov Similarly, in a Robinson-Gabriel type synthesis, an α-acylamino ketone bearing a tert-butyl group could be cyclized to form the corresponding 2-tert-butyl-oxazole. pharmaguideline.com

Alternatively, Friedel-Crafts type reactions could potentially be used to introduce a tert-butyl group onto a pre-formed oxazole ring, although the regioselectivity of such a reaction would need to be carefully controlled, as electrophilic substitution on the oxazole ring is generally difficult and depends on the presence of activating groups. pharmaguideline.com

In the context of ring transformations, the isomerization of a 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride at elevated temperatures led to the formation of an oxazole-4-carboxylic acid, demonstrating a pathway where the tert-butyl group directs the rearrangement outcome. nih.gov

Green Chemistry Principles Applied to 1,3-Oxazole Synthesis

The application of green chemistry principles to the synthesis of oxazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsonline.com This involves the use of more environmentally benign solvents, catalysts, and energy sources. researchgate.netijpsonline.com

Microwave-assisted synthesis has emerged as a key green technology for the synthesis of oxazoles. nih.govijpsonline.comacs.orgasianpubs.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com For example, a one-pot microwave-assisted [3+2] cycloaddition reaction of substituted aryl aldehydes with TosMIC has been developed for the efficient synthesis of 5-substituted oxazoles. nih.govacs.orgacs.org

The use of ionic liquids as reaction media is another important green approach. ijpsonline.comresearchgate.net Ionic liquids are non-volatile and can often be recycled, reducing the use of volatile organic compounds. ijpsonline.com They have been successfully employed in the van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgijpsonline.com

Furthermore, the development of catalyst-free and metal-free reaction conditions contributes to the greening of oxazole synthesis. researchgate.netrsc.org For instance, electrochemical methods provide a sustainable alternative to traditional chemical oxidants. A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been reported for oxazole synthesis, avoiding the need for transition metals and toxic oxidants. rsc.org Ultrasound-assisted synthesis (sonochemistry) has also been shown to be an effective green method for facilitating various organic transformations, including the synthesis of oxazoles. nih.gov

| Green Chemistry Approach | Example Application in Oxazole Synthesis | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | One-pot synthesis of 5-substituted oxazoles from aldehydes and TosMIC. | Rapid reaction times, increased yields, energy efficiency. | nih.govijpsonline.comacs.orgasianpubs.orgmdpi.comacs.org |

| Use of Ionic Liquids | van Leusen synthesis of 4,5-disubstituted oxazoles. | Recyclable solvent, reduced volatility. | organic-chemistry.orgijpsonline.comresearchgate.net |

| Electrochemical Synthesis | Phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. | Avoids transition metals and chemical oxidants, sustainable. | rsc.org |

| Catalyst-Free/Metal-Free Reactions | Iodine-mediated cyclization reactions. | Reduces metal contamination and catalyst cost. | researchgate.netrsc.org |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Cycloaddition and condensation reactions. | Enhanced reaction rates, milder conditions. | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of 1,3-oxazole derivatives has been well-documented. wjarr.comnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. wjarr.comnih.gov

One prominent example is the microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org In a typical procedure, the reactants are irradiated in the presence of a base, such as potassium phosphate, in a suitable solvent like isopropanol. nih.govacs.org This method allows for the rapid and efficient formation of the oxazole ring. For instance, the reaction of benzaldehyde with TosMIC under microwave irradiation at 65°C for 8 minutes can yield 5-phenyloxazole (B45858) in 96% yield. nih.govacs.org The efficiency of this protocol has been demonstrated on a gram scale, highlighting its potential for larger-scale production. nih.govacs.org

The synthesis of various 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives has also been successfully achieved using microwave-assisted methods. wjarr.com For example, the reaction of hydrazides with aromatic aldehydes can be efficiently carried out under microwave irradiation to form the corresponding oxadiazole. wjarr.com These protocols often utilize catalysts and supports like silica (B1680970) gel to enhance reaction efficiency. wjarr.com

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, TosMIC | Microwave (350W, 65°C, 8 min) | 5-phenyloxazole | 96% | nih.govacs.org |

| Hydrazides, Aromatic Aldehydes | Microwave, silica gel | 2-substituted-1,3,4-oxadiazoles | Good | wjarr.com |

Ultrasound-Assisted Synthetic Methods

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully applied to the synthesis of oxazole derivatives, offering advantages such as shorter reaction times, milder conditions, and improved yields compared to conventional heating methods. nih.gov

The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved under ultrasonic irradiation by reacting p-substituted 2-bromoacetophenones with urea. ijpsonline.com This method provides a rapid and efficient route to these compounds. In another example, the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine using a deep eutectic solvent was significantly accelerated by ultrasound, achieving a 90% yield in just 8 minutes, compared to 3.5 hours and a 69% yield with conventional heating. researchgate.net

The combination of ultrasound with green solvents like deep eutectic solvents further enhances the environmental friendliness of oxazole synthesis. researchgate.netijpsonline.com This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times. ijpsonline.com

| Reactants | Conditions | Product | Yield | Time | Reference |

|---|---|---|---|---|---|

| p-substituted 2-bromoacetophenones, Urea | Ultrasound | 2-amino-4-(p-substituted phenyl)-oxazoles | Not specified | Not specified | ijpsonline.com |

| Ketone, Urea | Ultrasound, Deep Eutectic Solvent | 4-(4-nitrophenyl)-1,3-oxazol-2-amine | 90% | 8 min | researchgate.net |

| Ketone, Urea | Conventional Heating, Deep Eutectic Solvent | 4-(4-nitrophenyl)-1,3-oxazol-2-amine | 69% | 3.5 h | researchgate.net |

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green and sustainable alternatives to volatile organic compounds in chemical synthesis. ijpsonline.comorganic-chemistry.orgnih.gov Their unique properties, such as low volatility, high thermal stability, and recyclability, make them highly suitable for the synthesis of 1,3-oxazole derivatives. ijpsonline.comorganic-chemistry.org

An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using ionic liquids like [bmim]Br as the solvent. organic-chemistry.orgorganic-chemistry.orgnih.gov This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes. organic-chemistry.org The use of ionic liquids not only facilitates the reaction, leading to high yields, but also allows for the easy recovery and reuse of the solvent for multiple cycles without a significant loss in product yield. ijpsonline.comorganic-chemistry.org Aromatic aldehydes bearing electron-withdrawing groups have shown higher reactivity in this system. organic-chemistry.orgnih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also been employed as effective dual solvent/organocatalysts for synthesizing heterocyclic compounds, including oxazoles. researchgate.netnih.gov For instance, a urea-choline chloride-based DES has been used for the synthesis of aminooxazole derivatives. researchgate.net These solvents are biodegradable, easy to prepare, and can be recycled, making them an environmentally benign choice for synthesis. nih.gov

| Method | Solvent/Catalyst | Key Features | Reference |

|---|---|---|---|

| One-pot van Leusen synthesis | Ionic Liquid (e.g., [bmim]Br) | High yields, recyclable solvent (up to 6 runs) | organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Aminooxazole synthesis | Deep Eutectic Solvent (Urea-choline chloride) | Dual solvent/organocatalyst, recyclable, environmentally friendly | researchgate.net |

Continuous Flow Synthesis Techniques for Oxazole Production

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.netscitube.io This methodology has been successfully applied to the synthesis of various heterocycles, including 1,3-oxazoles. organic-chemistry.orguc.pt

The synthesis of an oxazole intermediate of O-methyl siphonazole (B1255307) has been demonstrated using a continuous flow process. researchgate.netuc.pt This approach involves the in-situ coupling of dimethoxycinnamic acid with threonine tert-butyl ester hydrochloride, followed by cyclodehydration to form the oxazoline, which is then oxidized to the oxazole. uc.pt The entire sequence can be performed in a flow reactor, minimizing manual handling and allowing for the production of multigram quantities without traditional workup or purification steps. uc.pt

A continuous flow process has also been developed for converting isoxazoles into their oxazole counterparts through a photochemical transposition reaction, yielding a series of di- and trisubstituted oxazoles. organic-chemistry.org The integration of reaction and purification steps, such as in-line extraction and chromatography, further enhances the efficiency of flow synthesis for oxadiazoles. nih.gov These techniques offer a powerful platform for the rapid and automated production of oxazole derivatives. nih.gov

Biocatalytic Approaches in Heterocyclic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of complex molecules, including heterocycles. researchgate.net While the direct biocatalytic synthesis of 2-tert-butyl-4-(chloromethyl)-1,3-oxazole is not yet widely reported, the enzymatic formation of the oxazole ring and other N-heterocycles is an area of active research. researchgate.netnih.gov

Enzymes such as catalases have been used in the sustainable synthesis of benzazoles, which are structurally related to oxazoles. researchgate.net Furthermore, chemoenzymatic cascade processes, which combine the advantages of biocatalysis and chemocatalysis, have been developed for the synthesis of N-heterocycles from simple starting materials like alcohols and amines in water. nih.gov These processes can be metal- and base-free, operating under mild conditions with oxygen as the terminal oxidant. nih.gov

The biosynthesis of some natural products containing oxazole rings involves enzyme-catalyzed cyclodehydration-oxidation of acylserine precursors. researchgate.netresearchgate.net This natural strategy provides inspiration for the development of novel biocatalytic routes to synthetic oxazoles. The application of enzymes like lipases for the synthesis of pyridine (B92270) esters also demonstrates the potential of biocatalysis in the broader field of heterocyclic chemistry. researchgate.net As research in this area progresses, biocatalytic methods are expected to play an increasingly important role in the sustainable production of 1,3-oxazole derivatives.

Nucleophilic Transformations at the Chloromethyl Group

The chloromethyl substituent at the C4 position of the oxazole ring serves as a versatile electrophilic handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The carbon atom of the chloromethyl group is susceptible to attack by various nucleophiles, leading to the displacement of the chloride leaving group.

The chloromethyl group is highly amenable to substitution by a diverse range of nucleophiles. This reactivity is analogous to that of other activated benzylic or allylic halides. Research on similar oxazole systems, such as 2-aryl-5-chloro-1,3-oxazole-4-carboxamides and 2-(bromomethyl)oxazoles, has demonstrated successful substitutions with N-, O-, and S-based nucleophiles. nih.govresearchgate.net These reactions provide a straightforward pathway to introduce new functionalities, thereby modifying the compound's steric and electronic properties.

Common nucleophiles employed in these transformations include amines, thiols, and alcohols, leading to the corresponding aminomethyl, thiomethyl, and alkoxymethyl derivatives. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base to neutralize the generated hydrochloric acid.

Table 1: Examples of Nucleophilic Substitution at the C4-Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | R-NH₂ | Secondary Aminomethyl (-CH₂-NHR) |

| Thiol | R-SH | Thioether (-CH₂-SR) |

| Alcohol/Alkoxide | R-OH / R-O⁻ | Ether (-CH₂-OR) |

| Cyanide | NaCN | Nitrile (-CH₂-CN) |

A particularly valuable transformation of the chloromethyl group is its conversion to an azidomethyl functionality. This is readily achieved through a nucleophilic substitution reaction with an azide (B81097) salt, typically sodium azide (NaN₃), in a suitable solvent. nih.gov The resulting 2-tert-butyl-4-(azidomethyl)-1,3-oxazole is a key intermediate for "click chemistry" applications.

The azide group can undergo a highly efficient and regioselective Huisgen 1,3-dipolar cycloaddition with terminal alkynes. organic-chemistry.org This reaction, most commonly performed under copper(I) catalysis (CuAAC), selectively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgtcichemicals.com Click chemistry is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for linking the oxazole core to other molecules, including biomolecules, polymers, or other complex organic scaffolds. tcichemicals.com

Reaction Scheme: Azide Formation and Click Chemistry

Azide Formation: 2-tert-butyl-4-(chloromethyl)-1,3-oxazole + NaN₃ → 2-tert-butyl-4-(azidomethyl)-1,3-oxazole + NaCl

Click Reaction: 2-tert-butyl-4-(azidomethyl)-1,3-oxazole + R-C≡CH --(Cu(I) catalyst)--> 2-tert-butyl-4-((1-R-1H-1,2,3-triazol-4-yl)methyl)-1,3-oxazole

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with a unique electronic distribution that dictates its reactivity towards electrophiles, nucleophiles, and organometallic reagents.

The oxazole ring is generally considered an electron-poor aromatic system, making electrophilic aromatic substitution challenging unless activating, electron-donating groups are present on the ring. pharmaguideline.comthepharmajournal.com The tert-butyl group at the C2 position is an electron-releasing substituent, which can facilitate electrophilic attack. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com Given that the C4 position is already substituted, electrophilic attack would be predicted to occur preferentially at the C5 position.

Direct nucleophilic substitution on the unsubstituted carbon atoms of the oxazole ring is generally uncommon. pharmaguideline.comthepharmajournal.com The ring's π-electron system is not sufficiently electron-deficient to readily undergo addition-elimination reactions with nucleophiles. Such reactions are more feasible if a good leaving group (like a halogen) is present on the ring, particularly at the C2 position. pharmaguideline.com In many cases, strong nucleophiles can induce ring-opening rather than substitution. pharmaguideline.com For 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, which lacks a leaving group on the ring carbons, nucleophilic attack on the ring itself is not a favored reaction pathway under standard conditions.

A powerful strategy for the functionalization of the oxazole ring involves metalation followed by cross-coupling reactions. Deprotonation (metalation) of the oxazole ring can be achieved using strong bases. The acidity of the ring protons decreases in the order C2 > C5 > C4. thepharmajournal.com While the C2 position is the most acidic, it is blocked by the tert-butyl group in the target molecule. Therefore, metalation would likely occur at the C5 position.

The resulting organometallic intermediate can then be used in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. sci-hub.se Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are widely used for this purpose. sci-hub.semdpi.com These methods allow for the introduction of aryl, vinyl, or alkyl groups at the C5 position, providing a versatile route to complex 2,4,5-trisubstituted oxazoles.

Table 2: Potential Cross-Coupling Reactions at the C5-Position of the Oxazole Ring

| Reaction Name | Coupling Partner | Metal Catalyst (Example) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl boronic acid or ester | Pd(PPh₃)₄ | C-C (Aryl/Vinyl) |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | PdCl₂(PPh₃)₂ | C-C |

| Negishi Coupling | Organozinc halide (e.g., R-ZnCl) | Pd(dba)₂ | C-C |

Synthetic Utility of 2-Tert-butyl-4-(chloromethyl)-1,3-Oxazole as a Building Block for Complex Architectures.cymitquimica.com

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds. nih.govcalpaclab.com 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole emerges as a particularly valuable synthetic intermediate, combining the stable, electron-rich nature of the oxazole core with two distinct functional handles that dictate its utility in constructing more complex molecular architectures. The tert-butyl group at the 2-position provides steric bulk and enhances lipophilicity, which can influence the pharmacokinetic properties of derivative compounds. More significantly, the chloromethyl group at the 4-position serves as a versatile electrophilic site, enabling a wide array of derivatization strategies through nucleophilic substitution reactions.

The synthetic utility of this building block is primarily centered on the reactivity of the chloromethyl group. The carbon-chlorine bond is activated by the adjacent oxazole ring, making the methylene carbon susceptible to attack by a diverse range of nucleophiles. This reactivity allows for the straightforward introduction of various functional groups and the extension of the molecular framework, facilitating the synthesis of complex structures and chemical libraries.

The elaboration of the 2-tert-butyl-4-(chloromethyl)-1,3-oxazole scaffold can be systematically achieved by reacting it with different classes of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. These substitution reactions are foundational for appending new structural motifs to the oxazole core.

For instance, reaction with oxygen nucleophiles, such as alkoxides or phenoxides, leads to the formation of ether linkages. The displacement of the chloride by nitrogen nucleophiles like primary or secondary amines provides access to a variety of aminomethyl-oxazole derivatives. Similarly, sulfur nucleophiles, such as thiolates, readily form thioethers, which can be further oxidized to sulfoxides or sulfones to introduce additional chemical diversity.

Perhaps most crucial for the construction of complex carbon skeletons is the reaction with carbon nucleophiles. Reagents like cyanide or stabilized carbanions (e.g., malonate esters) can displace the chloride to form new carbon-carbon bonds, effectively extending the carbon chain and enabling the assembly of intricate molecular architectures. The 2-(halomethyl) functionality on related oxazole systems has been shown to be an effective scaffold for such synthetic elaborations.

The following table summarizes the key derivatization strategies for 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, showcasing its role as a versatile building block.

| Nucleophile Class | Example Nucleophile (Nu-H) | Resulting Linkage | Product Structure | Potential Application |

|---|---|---|---|---|

| O-Nucleophile | Phenol (ArOH) | Ether (-O-Ar) |  | Introduction of aryl moieties |

| N-Nucleophile | Secondary Amine (R₂NH) | Amine (-NR₂) |  | Building blocks for ligands, bioactive amines |

| S-Nucleophile | Thiophenol (ArSH) | Thioether (-S-Ar) |  | Access to sulfoxides/sulfones via oxidation |

| C-Nucleophile | Sodium Cyanide (NaCN) | Nitrile (-CN) |  | Chain extension, precursor for amines/acids |

| C-Nucleophile | Diethyl Malonate | Substituted Ester (-CH(CO₂Et)₂) | %E2%82%82) | Synthesis of carboxylic acid derivatives |

| N-Nucleophile | Sodium Azide (NaN₃) | Azide (-N₃) |  | Precursor for triazoles (Click Chemistry), amines |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Oxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be utilized for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, distinct signals corresponding to the different proton environments are expected.

The tert-butyl group, being electronically shielded and having nine equivalent protons, would produce a sharp, intense singlet in the upfield region of the spectrum, typically around δ 1.3-1.4 ppm. The chloromethyl (-CH₂Cl) protons are expected to appear as a singlet further downfield, generally in the range of δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent chlorine atom and the oxazole (B20620) ring. The sole proton on the oxazole ring (H-5) would also present as a singlet, with its chemical shift influenced by the electronic nature of the heterocyclic system. This signal is anticipated to be in the aromatic region, likely around δ 7.5-7.7 ppm. The integration of these signals would correspond to a 9:2:1 ratio, confirming the relative number of protons in each chemical environment.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.35 | Singlet | 9H |

| -CH₂Cl | 4.60 | Singlet | 2H |

| Oxazole H-5 | 7.60 | Singlet | 1H |

Predicted ¹H NMR data is based on typical chemical shifts for similar functional groups and heterocyclic systems.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in 2-tert-butyl-4-(chloromethyl)-1,3-oxazole would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show a total of six signals, corresponding to the eight carbon atoms in the molecule (three carbons of the tert-butyl methyl groups are equivalent, and the two aromatic carbons of the oxazole ring are distinct). The carbon atom of the oxazole ring bonded to the tert-butyl group (C-2) would appear significantly downfield, likely in the δ 160-165 ppm range. The other oxazole ring carbon, C-4, bearing the chloromethyl group, would also be in the downfield region, while the C-5 carbon would be expected at a slightly more upfield position. The carbon of the chloromethyl group (-CH₂Cl) would likely resonate in the δ 40-45 ppm range. The quaternary carbon of the tert-butyl group is expected around δ 30-35 ppm, and the three equivalent methyl carbons of the tert-butyl group would appear in the upfield region, typically around δ 28-30 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | 29.0 |

| -C (CH₃)₃ | 33.0 |

| -C H₂Cl | 42.0 |

| Oxazole C-5 | 125.0 |

| Oxazole C-4 | 148.0 |

| Oxazole C-2 | 162.0 |

Predicted ¹³C NMR data is based on typical chemical shifts for similar functional groups and heterocyclic systems.

To further confirm the structural assignments from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms. For instance, the signal for the oxazole H-5 proton would show a correlation to the oxazole C-5 carbon signal.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing long-range (2-3 bond) correlations, thereby piecing together the molecular framework. Key HMBC correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group as well as the C-2 of the oxazole ring. Similarly, the chloromethyl protons would show correlations to the C-4 of the oxazole ring. These 2D NMR techniques provide a comprehensive and unambiguous confirmation of the molecular structure of 2-tert-butyl-4-(chloromethyl)-1,3-oxazole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.64 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at m/z 173 (for the ³⁵Cl isotope) and a smaller peak at m/z 175 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.

The fragmentation pattern would likely involve the loss of various stable fragments. A common fragmentation pathway would be the loss of a methyl group (•CH₃) from the tert-butyl group to give a stable tertiary carbocation, resulting in a peak at m/z 158. The loss of the entire tert-butyl group (•C(CH₃)₃) would lead to a fragment at m/z 116. Another significant fragmentation would be the cleavage of the chloromethyl group, leading to the loss of a chlorine radical (•Cl) to give a peak at m/z 138, or the loss of a chloromethyl radical (•CH₂Cl) resulting in a peak at m/z 124.

| Fragment Ion | Predicted m/z | Identity |

| [M]⁺ | 173/175 | Molecular Ion |

| [M - CH₃]⁺ | 158/160 | Loss of a methyl radical |

| [M - Cl]⁺ | 138 | Loss of a chlorine radical |

| [M - C(CH₃)₃]⁺ | 116 | Loss of a tert-butyl radical |

Predicted fragmentation data is based on established principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-tert-butyl-4-(chloromethyl)-1,3-oxazole would exhibit characteristic absorption bands corresponding to its structural features.

The C-H stretching vibrations of the tert-butyl group would be observed in the region of 2950-2850 cm⁻¹. The C-H stretching of the oxazole ring proton would likely appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected to produce characteristic absorptions in the 1650-1500 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely be observed in the 1100-1000 cm⁻¹ range. A key diagnostic peak would be the C-Cl stretching vibration from the chloromethyl group, which is expected to appear in the 800-600 cm⁻¹ region.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (sp³, tert-butyl) | 2950-2850 |

| C-H stretch (sp², oxazole) | 3100-3000 |

| C=N stretch (oxazole) | 1650-1600 |

| C=C stretch (oxazole) | 1550-1500 |

| C-O-C stretch (oxazole) | 1100-1000 |

| C-Cl stretch (chloromethyl) | 800-600 |

Predicted IR absorption data is based on typical ranges for the indicated functional groups.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements present in a compound. colorado.eduresearchgate.net For a pure sample of 2-tert-butyl-4-(chloromethyl)-1,3-oxazole with the molecular formula C₈H₁₂ClNO, the theoretical elemental composition can be calculated. nih.gov Experimental determination of the elemental composition via combustion analysis must align closely with these theoretical values to confirm the empirical formula and the purity of the synthesized compound.

| Element | Theoretical Percentage |

| Carbon (C) | 55.33% |

| Hydrogen (H) | 6.96% |

| Chlorine (Cl) | 20.42% |

| Nitrogen (N) | 8.07% |

| Oxygen (O) | 9.21% |

Calculated from the molecular formula C₈H₁₂ClNO and atomic masses.

Advanced Chromatographic Techniques for Purity and Separation

The assessment of purity and the separation of 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole from reaction mixtures, starting materials, and potential byproducts is critically dependent on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools frequently employed for the qualitative and quantitative analysis of substituted oxazoles. These methods offer high resolution and sensitivity, making them indispensable for process monitoring, quality control, and the characterization of 1,3-oxazole derivatives.

The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the analyte. For compounds that are volatile and thermally stable, GC is often the method of choice. Conversely, HPLC is better suited for compounds with lower volatility or those that may degrade at elevated temperatures.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to nonpolar compounds like 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole. The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (commonly octadecylsilane, C18) and a polar mobile phase. The retention of a compound is primarily influenced by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

For the analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole, a typical RP-HPLC method would employ a C18 column and a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often utilized to ensure the efficient elution of compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the oxazole ring and other chromophores in the molecule absorb UV light.

A representative HPLC method for the purity analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole and the separation from potential impurities is detailed below.

Table 1: Illustrative HPLC Parameters for the Analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B, 2-10 min: 50-95% B, 10-15 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

In this hypothetical separation, earlier eluting peaks might correspond to more polar starting materials, while later eluting peaks could be less polar byproducts. The purity of the 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole peak would be determined by its area percentage relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Retention Data

| Compound | Retention Time (min) |

| Polar Impurity 1 | 3.5 |

| Starting Material | 5.2 |

| 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole | 8.7 |

| Nonpolar Impurity 1 | 11.3 |

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. For 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole, which has a moderate boiling point, GC is a suitable method for purity assessment and quantification. The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column.

A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-5 or equivalent), is generally effective for the separation of chlorinated organic compounds. libretexts.org The oven temperature is programmed to increase during the analysis, which allows for the separation of compounds with a range of boiling points.

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool for both separation and identification. The mass spectrometer fragments the eluting compounds and provides a unique mass spectrum for each, which can be used for structural elucidation and confirmation of identity.

Below are typical parameters for a GC-MS analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole.

Table 3: Illustrative GC-MS Parameters for the Analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole

| Parameter | Value |

| Column | 5% Phenyl Polymethylsiloxane (DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

The retention time in GC is primarily dependent on the boiling point and the interaction of the compound with the stationary phase. The mass spectrum provides a fingerprint for the compound, aiding in its unambiguous identification.

Table 4: Representative GC-MS Retention and Mass Spectral Data

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Solvent Peak | 2.1 | - |

| Volatile Impurity | 6.8 | Varies |

| 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole | 10.2 | 173 (M+), 158, 116, 57 |

| Higher Boiling Impurity | 12.5 | Varies |

Computational and Theoretical Investigations of 1,3 Oxazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1,3-oxazole derivatives, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. irjweb.comresearchgate.net

Theoretical calculations for oxazole (B20620) derivatives are often performed using methods like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a basis set such as 6-311G++(d,p). irjweb.com Such studies yield optimized molecular geometries, detailing bond lengths and angles. For the 1,3-oxazole ring, these calculations help to confirm its planarity. irjweb.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.com

Global reactivity descriptors can be calculated from these orbital energies to predict the chemical behavior of 2-tert-butyl-4-(chloromethyl)-1,3-oxazole. These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Describes the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |

This interactive table summarizes key descriptors calculated using DFT to predict molecular reactivity.

By analyzing the distribution of HOMO and LUMO across the 2-tert-butyl-4-(chloromethyl)-1,3-oxazole structure, researchers can predict the most likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on electron-rich areas, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-deficient areas, indicating sites for nucleophilic attack. researchgate.net The acidity of hydrogen atoms on the oxazole ring, for instance, typically follows the order C(2) > C(5) > C(4). thepharmajournal.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. mdpi.com For a molecule like 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, MD simulations can reveal how the tert-butyl and chloromethyl groups rotate and interact with their environment.

These simulations are particularly valuable in the context of drug design, where they can model the interaction between a ligand (the oxazole derivative) and a biological target, such as an enzyme or receptor. mdpi.com By simulating the ligand within the active site of a protein, researchers can assess the stability of the binding pose identified through molecular docking. mdpi.com Key metrics from MD simulations include root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and protein.

The unique structure of the oxazole moiety allows it to participate in various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. irjweb.com MD simulations can elucidate the nature and duration of these interactions, providing a more detailed picture than static docking models.

In Silico Prediction of Reaction Pathways and Mechanisms

Computational methods can be used to explore potential reaction pathways and elucidate reaction mechanisms for 1,3-oxazole systems. By calculating the energy of reactants, transition states, and products, a potential energy surface for a proposed reaction can be mapped out. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable pathway.

For 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, in silico studies could investigate various transformations. For example, the chloromethyl group at the C4 position is a reactive site for nucleophilic substitution. semanticscholar.org Computational models could predict the feasibility of its reaction with different nucleophiles, comparing the activation barriers to guide synthetic efforts.

These theoretical predictions can complement experimental studies by providing a mechanistic rationale for observed outcomes or by suggesting new reaction conditions to improve yield and selectivity. For instance, understanding the mechanism of cycloaddition reactions, where the oxazole ring can act as a diene, can be greatly aided by computational analysis. pharmaguideline.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. This approach is analogous to Quantitative Structure-Activity Relationship (QSAR) studies, which are widely used in drug discovery to correlate structure with biological activity. daneshyari.comnih.gov

In a QSRR study involving 1,3-oxazole derivatives, a series of related compounds would be synthesized and their reactivity in a specific chemical transformation measured experimentally. A wide range of molecular descriptors, which are numerical representations of molecular properties, would then be calculated for each compound. These can include electronic, steric, and topological descriptors.